Ethyl 4-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate
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Overview
Description
ETHYL 4-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a benzoxepine ring, a chlorinated aromatic ring, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves multiple steps, including the formation of the benzoxepine ring, chlorination, and esterification. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Formation of Benzoxepine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction times and improve scalability. These methods ensure consistent quality and high throughput, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic ring, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 4-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-METHOXYBENZOATE: A structurally similar compound with different functional groups.
BENZOCAINE: An ethyl ester of p-aminobenzoic acid, used as a local anesthetic.
Uniqueness
ETHYL 4-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE is unique due to its benzoxepine ring structure and the presence of both chlorine and methoxy groups
Properties
Molecular Formula |
C21H18ClNO5 |
---|---|
Molecular Weight |
399.8 g/mol |
IUPAC Name |
ethyl 4-[(7-chloro-9-methoxy-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H18ClNO5/c1-3-27-21(25)13-4-6-17(7-5-13)23-20(24)14-8-9-28-19-15(10-14)11-16(22)12-18(19)26-2/h4-12H,3H2,1-2H3,(H,23,24) |
InChI Key |
GNBSKVYCFOCANT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2 |
Origin of Product |
United States |
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